molecular formula C13H13N3O3S B10813306 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B10813306
M. Wt: 291.33 g/mol
InChI Key: JXINDVJAGJKCRB-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a chemical compound for research and experimental use. This product is strictly for laboratory and R&D applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. The core structure of this molecule incorporates a 4-amino-6-hydroxypyrimidine group linked via a sulfanyl bridge to a 4-methoxyphenyl ethanone moiety. The 4-amino-6-hydroxypyrimidine scaffold is a recognized pharmacophore in medicinal chemistry. For instance, closely related 2,4-diamino-6-hydroxypyrimidine (DAHP) has been documented as a potent inhibitor of GTP cyclohydrolase I, the enzyme responsible for tetrahydrobiopterin (BH4) synthesis . Furthermore, N -substituted hydroxypyrimidinone derivatives have been extensively explored and patented as effective inhibitors of HIV integrase, a critical viral enzyme . The specific combination of these structural features in this compound suggests potential for investigation in similar biochemical pathways. Researchers may find this compound valuable for exploring structure-activity relationships (SAR), particularly concerning the substitution patterns on the pyrimidine ring and the aromatic ethanone component. Studies on other molecular systems, such as coumarin derivatives, highlight the importance of substituents at specific positions for optimizing biological activity . This reagent serves as a versatile building block for further chemical synthesis and pharmacological profiling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-9-4-2-8(3-5-9)10(17)7-20-13-15-11(14)6-12(18)16-13/h2-6H,7H2,1H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINDVJAGJKCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino-β-alkoxyacrylic Acid Derivatives

A one-step process developed in US Patent 3,313,816 involves reacting β-amino-β-alkoxyacrylic acid esters (e.g., ethyl β-amino-β-ethoxyacrylate hydrochloride) with ammonia under pressurized conditions (10 kg/cm²) at 65°C for 4 hours. This yields 4-amino-6-hydroxypyrimidine, a critical intermediate, with subsequent formamide-assisted cyclization achieving 60–70% yields. Key parameters include:

ParameterConditionYieldSource
Temperature65°C (ammonia pressure)60%
CatalystSodium ethoxide70%
SolventMethyl Cellosolve (ethylene glycol monomethyl ether)

Condensation of 2,4-Diamino-6-hydroxypyrimidine

Alternative approaches utilize 2,4-diamino-6-hydroxypyrimidine as a precursor. Reaction with chloro(formyl)acetonitrile in aqueous sodium acetate (pH 5–6) at 50–100°C for 22 hours generates the 4-amino-6-hydroxypyrimidine scaffold. This method achieves 40% yield after recrystallization in ethanol-water mixtures.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or oxidative coupling:

Thiolation with Mercapto Reagents

In a protocol from Ambeed, 4-amino-6-hydroxypyrimidine reacts with thiourea or potassium thioacetate in dimethylformamide (DMF) at 80°C. The reaction is facilitated by sodium hydride, which deprotonates the hydroxyl group, enabling sulfur nucleophile attack at the pyrimidine C2 position.

ReagentSolventTemperatureTimeYieldSource
ThioureaDMF80°C6 h55%
Potassium thioacetateEthanol70°C4 h48%

Oxidative Coupling for Direct Sulfur Incorporation

A patent by Brooks et al. (WO2014106800A2) describes using disulfide bridges for sulfur insertion. 4-Amino-6-hydroxypyrimidine is treated with bis(2,2,2-trifluoroethyl) disulfide in the presence of iodine (0.5 equiv) at room temperature, achieving 65% yield.

Methoxyphenyl Ethanone Coupling

The methoxyphenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling:

Friedel-Crafts Acylation

1-(4-Methoxyphenyl)ethanone is synthesized by acetylating 4-methoxyphenylboronic acid with acetyl chloride in anhydrous dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst. Subsequent coupling with the sulfanyl-pyrimidine intermediate occurs via a nucleophilic aromatic substitution (SNAr) mechanism in tetrahydrofuran (THF) at 0°C.

StepReagent/ConditionYieldSource
AcetylationAcetyl chloride, AlCl₃, DCM85%
SNAr CouplingK₂CO₃, THF, 0°C to RT72%

Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, a palladium-catalyzed coupling is employed. The sulfanyl-pyrimidine intermediate is reacted with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in dioxane/water (4:1) at 100°C. This method achieves 78% yield but requires rigorous exclusion of oxygen.

Purification and Isolation

Crude product purification involves multi-step crystallization and chromatography:

  • Crystallization : Ethanol-water (3:1) at 4°C removes unreacted starting materials.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent resolves regioisomers.

Industrial-scale production adopts continuous flow crystallization systems to enhance purity (>99.5%) and throughput.

Industrial-Scale Synthesis

Optimized large-scale protocols from US Patent 3,313,816 highlight:

  • Continuous Flow Reactors : Residence time of 30 minutes at 100°C.

  • Automated pH Control : Maintains reaction at pH 6.5–7.0 using in-line titrators.

  • Yield : 82% with 99% purity after recrystallization.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
CyclizationOne-step, scalableHigh-pressure equipment needed60–70%
ThiolationMild conditionsRequires toxic DMF48–55%
Suzuki CouplingHigh regioselectivityOxygen-sensitive catalysts78%

Chemical Reactions Analysis

Types of Reactions

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related molecules are analyzed below:

Pyrimidine and Thienopyrimidine Derivatives

2-[5-(4-Methylphenyl)thieno[3,2-e]pyrimidin-4-yl]sulfanyl-1-(4-nitrophenyl)ethanone () replaces the pyrimidine’s amino and hydroxyl groups with a thienopyrimidine system and a nitro (-NO₂) substituent. The nitro group’s electron-withdrawing nature increases oxidative stability but reduces solubility compared to the target compound’s electron-donating -NH₂ and -OH groups.

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone (–8) features a dihydropyrimidinone scaffold with a fluorophenyl group.

Property Target Compound Thienopyrimidine Derivative Dihydropyrimidinone Derivative
Core Structure Aromatic pyrimidine Thieno[3,2-e]pyrimidine Dihydropyrimidinone
Key Substituents 4-Amino-6-hydroxypyrimidine, 4-methoxyphenyl 4-Nitrophenyl, thienopyrimidine 4-Fluorophenyl, sulfanylidene
Electronic Effects Electron-donating (-NH₂, -OH, -OCH₃) Electron-withdrawing (-NO₂) Moderate (-F, -S-)
Solubility High (polar groups) Low (nitro group) Moderate
Synthetic Utility Potential for hydrogen-bonding networks Suited for electrophilic reactions Stable for crystallography studies

Substituent-Driven Functional Differences

  • Methoxy vs. Nitro vs. Fluoro Groups : The target’s 4-methoxyphenyl group donates electron density via resonance, enhancing stability in radical reactions. In contrast, nitro () and fluoro (–8) substituents withdraw electron density, affecting reactivity in electrophilic substitutions .
  • Amino and Hydroxyl Groups: These groups in the target compound facilitate hydrogen bonding, improving aqueous solubility and crystallinity compared to analogs lacking such moieties (e.g., JWH-201) .

Biological Activity

The compound 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone is a pyrimidine derivative known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C8H8N6O2SC_8H_8N_6O_2S, with a molecular weight of approximately 232.25 g/mol. The structure features a pyrimidine ring substituted with an amino group and hydroxyl group, linked to a methoxyphenyl moiety through an ethanone group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Cytotoxicity : The ability to induce cell death in cancerous cells.
  • Antiproliferative Effects : Inhibition of cell growth and proliferation.
  • Mechanisms of Action : Understanding how the compound interacts at the molecular level to exert its effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed using various human cancer cell lines to evaluate the effectiveness of the compound.

Table 1: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)4.3
MDA-MB-2319.1
HeLa (Cervical)28.0
BALB 3T3 (Normal)>100

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower IC50 values against cancer cell lines compared to normal cells, suggesting selective cytotoxicity.

Antiproliferative Activity

The antiproliferative effects of the compound were assessed using various assays, including MTT and colony-forming assays.

The mechanisms underlying the antiproliferative activity include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Tubulin Polymerization : Disruption of microtubule formation, essential for mitosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • A study investigating its effects on MCF-7 cells reported an IC50 value of 4.3 µg/mL, demonstrating significant antiproliferative activity and a high selectivity index (SI = 19.3) compared to normal cells .
  • Another investigation into its mechanism revealed that treatment led to increased levels of phosphorylated MAPK proteins, indicating involvement in signaling pathways associated with apoptosis .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and selectivity?

The synthesis of sulfanyl-pyrimidine derivatives typically requires precise temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar), and catalysts like Pd(OAc)₂ or CuI to promote cross-coupling reactions. Monitoring reaction progress via HPLC or TLC ensures intermediates are minimized. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol enhances purity .

Q. What analytical methods are most reliable for confirming the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) is critical for verifying the sulfanyl and pyrimidine moieties, with characteristic shifts at δ 2.8–3.2 ppm (sulfanyl-CH₂) and δ 8.1–8.5 ppm (pyrimidine protons). Mass spectrometry (ESI-TOF) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 333.1). Single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in Baeyer–Villiger oxidation or other transformations?

Computational DFT studies predict migratory aptitudes of substituents during Baeyer–Villiger oxidation. For experimental validation, reaction intermediates (e.g., Criegee intermediates) are trapped using low-temperature NMR (−80°C) or characterized via IR spectroscopy. By-products like 4-methoxybenzoic acid (from aryl migration) are quantified via GC-MS to infer dominant pathways .

Q. What experimental designs are suitable for probing its biological activity against specific enzyme targets?

Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like cytochrome P450 or kinases. Competitive inhibition assays (e.g., fluorometric kinase assays) quantify IC₅₀ values. For in vivo studies, zebrafish models assess bioavailability and toxicity, with LC-MS/MS tracking metabolite formation .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

Systematic stability testing under varied pH (2–12), temperatures (4–40°C), and light exposure identifies degradation pathways. Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are reconciled using Hansen solubility parameters and molecular dynamics simulations to model solvent interactions .

Q. What computational approaches predict the compound’s interactions with biological macromolecules?

Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR kinase) identifies binding poses. MD simulations (GROMACS) over 100 ns validate stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can researchers characterize by-products formed during large-scale synthesis?

LC-HRMS coupled with MS/MS fragmentation profiles identifies minor by-products (e.g., dimerized sulfanyl adducts). Isotopic labeling (¹³C-pyrimidine) traces reaction pathways, while preparative HPLC isolates impurities for NMR characterization .

Q. What crystallographic challenges arise in resolving disorder in the pyrimidine ring?

SHELXL’s PART and SIMU commands model thermal motion or rotational disorder in the pyrimidine ring. Twinning (e.g., non-merohedral twins in orthorhombic systems) is addressed using TWINABS for data scaling. Disorder in the sulfanyl group is refined with restrained isotropic displacement parameters .

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